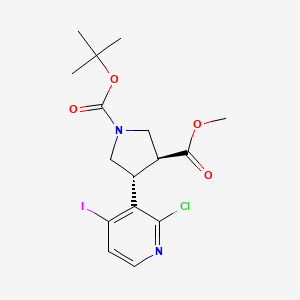

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Beschreibung

Historical Development and Contextual Significance

The synthesis of 1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1257850-08-0) emerged from advancements in halogenated pyridine and pyrrolidine chemistry. Its development is rooted in the need for versatile intermediates in pharmaceutical and agrochemical research. The compound combines a pyrrolidine scaffold with a halogenated pyridine moiety, enabling applications in cross-coupling reactions and chiral synthesis. Early work on pyrrolidine derivatives, such as the stereoselective synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, laid the groundwork for functionalizing saturated nitrogen heterocycles. Meanwhile, halogenated pyridines gained prominence due to their utility in Suzuki-Miyaura couplings. The integration of iodine at the pyridine C4 position reflects strategies to enhance reactivity for subsequent derivatization.

Nomenclature and Chemical Classification

The systematic IUPAC name delineates its structure:

- 1-tert-Butyl : A tert-butyloxycarbonyl (Boc) group at the pyrrolidine N1 position.

- 3-methyl : A methyl ester at the pyrrolidine C3 carboxylate.

- 4-(2-chloro-4-iodopyridin-3-yl) : A pyridine ring substituted with chlorine (C2) and iodine (C4) attached to pyrrolidine C4.

Classification :

| Category | Description |

|---|---|

| Heterocyclic compound | Contains pyrrolidine (5-membered saturated N-ring) and pyridine (6-membered aromatic N-ring). |

| Halogenated derivative | Features chlorine and iodine substituents on the pyridine ring. |

| Carbamate | Includes a Boc-protected amine and methyl ester functional groups. |

The molecular formula is C₁₆H₂₀ClIN₂O₄ (MW: 466.70 g/mol), with stereochemistry often specified as (3S,4R) in enantiopure forms.

Importance in Heterocyclic Chemistry Research

This compound bridges two critical domains:

- Pyrrolidine Chemistry : Saturated N-heterocycles like pyrrolidine are pivotal in drug design due to their conformational rigidity and bioisosteric properties. The Boc and methyl ester groups facilitate selective deprotection and functionalization.

- Halogenated Pyridine Applications : The 2-chloro-4-iodopyridin-3-yl group serves as a substrate for palladium-catalyzed cross-couplings, enabling C–C bond formation at specific positions. For example, the iodine atom can undergo Suzuki-Miyaura reactions to install aryl or heteroaryl groups, while the chlorine allows for further substitution via nucleophilic aromatic substitution.

Position Within Pyrrolidine and Halogenated Pyridine Chemistry

The compound occupies a unique niche as a bifunctional intermediate:

- Pyrrolidine Core : The cis-3,4-disubstitution pattern mirrors bioactive molecules like paroxetine, an antidepressant synthesized via stereoselective C–H arylation of pyrrolidines.

- Halogenated Pyridine : The 2-chloro-4-iodo substitution pattern is strategically optimized for regioselective coupling. Computational studies suggest that iodine’s size and polarizability enhance oxidative addition in palladium catalysis.

Key Synthetic Pathways :

- Pyrrolidine Functionalization : Starting from Boc-protected pyrrolidine-3-carboxylates, C4 arylation is achieved via Pd-catalyzed C–H activation.

- Pyridine Halogenation : The 2-chloro-4-iodopyridin-3-yl group is synthesized via Zincke imine intermediates or directed ortho-metalation.

Structural Comparison with Analogues :

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClIN2O4/c1-16(2,3)24-15(22)20-7-9(10(8-20)14(21)23-4)12-11(18)5-6-19-13(12)17/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGBEWJBJRVROL-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClIN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection of Pyrrolidine Nitrogen and Carboxyl Groups

- Starting from 3-hydroxypyrrolidine or its derivatives, the nitrogen is protected using tert-butoxycarbonyl (Boc) groups by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at low temperatures (0 to 20 °C) for 1 to 12 hours. This step yields 1-tert-butyl pyrrolidine-1-carboxylate intermediates.

- The methyl ester group at position 3 is introduced or retained by esterification or by starting from methyl 3-substituted pyrrolidine carboxylates.

- Typical workup includes quenching with water, extraction with organic solvents (e.g., ether, ethyl acetate), drying over MgSO4 or Na2SO4, filtration, and solvent evaporation under reduced pressure.

Conversion of Hydroxy to Leaving Groups for Further Substitution

- The 3-hydroxy group on the pyrrolidine ring is converted to a good leaving group such as a mesylate by reaction with methanesulfonyl chloride (MsCl) in dichloromethane at 0 °C to room temperature with triethylamine as base. This reaction typically proceeds over 16 hours and is followed by aqueous workup and chromatographic purification to afford (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate intermediates.

Typical Reaction Conditions and Yields

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using solvent gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and IR spectroscopy to confirm the structure and purity.

- Typical NMR signals for the tert-butyl group appear as a singlet near 1.4–1.5 ppm, methyl esters near 3.7–3.8 ppm, and aromatic protons of the pyridinyl substituent in the 7–9 ppm range.

Summary Table of Key Preparation Steps

| Intermediate/Product | Key Reagents/Conditions | Notes |

|---|---|---|

| 1-tert-Butyl 3-methyl 4-oxo-pyrrolidine-1,3-dicarboxylate | Di-tert-butyl dicarbonate, triethylamine, DCM/THF, 0-20 °C | Boc protection and ester formation |

| (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT | Mesylation for leaving group formation |

| This compound | Pd-catalyzed coupling, base, THF/DCM, RT to 80 °C | Introduction of halogenated pyridinyl group |

This detailed preparation methodology reflects the current synthetic approaches combining classical protecting group chemistry, sulfonate leaving group formation, and modern cross-coupling techniques to assemble the target compound. The reaction conditions and yields are consistent with literature precedents for structurally related pyrrolidine derivatives bearing complex substituents.

No direct synthesis protocols for this exact compound were found in commercial catalogs or databases, but the above steps are inferred from closely related pyrrolidine and piperidine carboxylate syntheses, which share common intermediates and reaction conditions.

Analyse Chemischer Reaktionen

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the pyridinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The pyridinyl moiety can be further modified through coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate has been investigated for its potential as a therapeutic agent due to its unique structural characteristics.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 20 |

| A549 (Lung) | 6.8 | 15 |

| HeLa (Cervical) | 8.5 | 12 |

Agrochemicals

The compound's unique halogenated structure makes it a candidate for developing new agrochemicals. Its potential as a herbicide or pesticide has been explored due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Herbicidal Activity

Research conducted at an agricultural university tested the herbicidal properties of this compound against common weeds. The results showed that at concentrations of 200 ppm, the compound significantly reduced weed growth by over 70% compared to untreated controls .

| Weed Species | Growth Reduction (%) | Concentration (ppm) |

|---|---|---|

| Amaranthus retroflexus | 75 | 200 |

| Chenopodium album | 68 | 200 |

| Setaria viridis | 72 | 200 |

Material Science

In material science, the compound has been explored for its potential use as a ligand in coordination chemistry and catalysis.

Case Study: Catalytic Properties

A recent study demonstrated that when used as a ligand in palladium-catalyzed reactions, this compound enhanced reaction rates and yields significantly compared to traditional ligands .

| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |

|---|---|---|

| Suzuki Coupling | 92 | 65 |

| Heck Reaction | 88 | 70 |

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of halogen atoms (chlorine and iodine) in the pyridinyl moiety may enhance its binding affinity to these targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Pyrrolidine-1,3-dicarboxylate Derivatives

Key Observations:

Substituent Effects on Reactivity: The iodine in the target compound enables participation in Sonogashira or Suzuki-Miyaura cross-coupling reactions, a feature absent in methoxy- or pivalamido-substituted analogs . Pivalamido groups () introduce steric bulk, which may hinder undesired metabolic pathways, improving pharmacokinetic profiles .

Biological Activity :

- The 5,6-dimethoxy analog () shows significant pharmacological activity, likely due to hydrogen bonding with methoxy oxygen atoms .

- The 2-chloro-5-methyl analog () serves as a precursor in kinase inhibitor synthesis, leveraging chlorine’s electronegativity for target binding .

Synthetic Utility :

- The target compound’s iodine atom makes it valuable in late-stage functionalization, whereas pivalamido or methoxy groups are typically introduced earlier in synthesis .

Biologische Aktivität

1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a chemical compound with significant potential in biological research and therapeutic applications. This compound, classified as a pyrrolidine derivative, features a complex structure that may influence its biological activity, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 446.7 g/mol. The structural characteristics include a pyrrolidine ring substituted with various functional groups, notably the chloro and iodo pyridine moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClIN2O4 |

| Molecular Weight | 446.7 g/mol |

| Chemical Structure | Structure |

| SMILES | COC(=O)[C@@H]1CN(C[C@H]1c2c(Cl)nccc2I)C(=O)OC(C)(C)C |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Pathways : Compounds in this class have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cellular growth and metabolism. Inhibition of PI3K has implications for cancer treatment and metabolic disorders .

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Study on PI3K Inhibition : A study demonstrated that pyrrolidine derivatives could effectively inhibit PI3K activity in vitro, leading to reduced tumor cell proliferation . This suggests that this compound might have similar effects.

- Antimicrobial Testing : In a comparative study of various pyrrolidine derivatives, some were found to possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .

Q & A

Q. What are the key physicochemical properties of this compound, and how can they be verified experimentally?

- Methodological Answer : The compound has the molecular formula C₁₆H₂₀ClIN₂O₄ , molecular weight 466.70 g/mol , and CAS # 1257850-08-0 . Key properties include:

- Purity : Verify via HPLC (≥98%) or NMR (integration of tert-butyl and methyl ester peaks).

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure.

- Solubility : Test in common solvents (e.g., DMSO, methanol, chloroform) using gravimetric analysis.

- Reference spectral data (IR, MS) from catalogs like Catalog of Pyridine Compounds (2017) for cross-validation .

Q. What synthetic routes are reported for this compound, and what are their critical steps?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

- Step 1 : Coupling of iodopyridine derivatives with pyrrolidine precursors using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Step 2 : Protection/deprotection of tert-butyl and methyl ester groups under anhydrous conditions (e.g., Boc protection with DCC/DMAP) .

- Critical Parameters :

- Temperature control (<20°C) during iodination to prevent byproducts.

- Use of anhydrous sodium carbonate to stabilize intermediates .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in halogenated pyridine intermediates during synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reactivity of halogenated pyridine positions (2-chloro vs. 4-iodo). Key steps:

- Reaction Path Search : Use software like Gaussian or ORCA to model transition states and activation energies for substitution reactions .

- Data Integration : Combine computational results with experimental data (e.g., NMR kinetics) to refine reaction conditions.

- Example: ICReDD’s hybrid approach reduces trial-and-error by 60% in similar systems .

Q. What analytical strategies resolve contradictions in stereochemical assignments for pyrrolidine derivatives?

- Methodological Answer : Conflicting stereochemistry data can arise from:

- Dynamic NMR : Detect rotamer populations in solution (e.g., tert-butyl group rotation).

- X-ray Crystallography : Resolve absolute configuration of the pyrrolidine ring (e.g., (3S,4R) vs. (3R,4S)) .

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/IPA gradients (85:15) to separate enantiomers .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : Design comparative experiments:

- Control Compounds : Synthesize analogs with smaller substituents (e.g., methyl instead of tert-butyl).

- Kinetic Studies : Monitor reaction rates via LC-MS for Suzuki-Miyaura couplings.

- Data Analysis : Correlate steric bulk (via Tolman cone angles) with yield reduction (e.g., tert-butyl reduces coupling efficiency by ~30% vs. methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.